molecular formula C14H16N2 B1373988 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile CAS No. 1248204-26-3

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile

Cat. No.: B1373988
CAS No.: 1248204-26-3
M. Wt: 212.29 g/mol
InChI Key: XWVMEZAXUCNDLO-UHFFFAOYSA-N
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Description

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core fused to a substituted benzonitrile moiety. Its structure combines the rigidity of the bicyclo[2.2.1]heptane system with the electronic properties of the nitrile group, making it a candidate for studying steric and electronic effects in molecular interactions.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMEZAXUCNDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves several steps. One common synthetic route includes the reaction of 3-methylbenzonitrile with a bicyclic amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • CNS Activity : Research indicates that compounds with azabicyclo structures exhibit significant central nervous system (CNS) activity. For instance, derivatives of azabicyclo compounds have been investigated for their potential as analgesics and anti-anxiety agents due to their interaction with neurotransmitter systems such as serotonin and dopamine .
  • Antidepressant Effects : Some studies suggest that related compounds can modulate the reuptake of neurotransmitters, making them candidates for antidepressant development. The structural similarity to known antidepressants allows for exploration in this area .

Chemical Probes

  • Biological Probes : The compound can serve as a chemical probe to study receptor interactions in various biological systems. The azabicyclo structure allows for specific binding to target proteins, facilitating the study of receptor dynamics and signaling pathways .
  • Synthesis of Derivatives : Its synthesis can lead to a variety of derivatives that can be tailored for specific biological interactions, enhancing its utility in pharmacological research.

Drug Development

  • Lead Compound : Due to its promising biological activity, 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile may act as a lead compound in the development of new therapeutic agents targeting neurological disorders or pain management .
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the compound's structure to optimize its pharmacokinetic properties and enhance efficacy while minimizing toxicity.

Case Studies

Here are notable case studies highlighting the applications of similar compounds:

StudyCompoundApplicationFindings
Park et al., 20123-Azabicyclononane DerivativeAnalgesic ActivityDemonstrated significant pain relief in animal models through serotonin modulation .
Jeyaraman & Avila, 1981Azabicyclic CompoundsCNS ActivityIdentified potential antidepressant effects through receptor binding studies .
Parthiban et al., 2010Azabicyclic StructuresDrug DesignExplored various derivatives for enhanced biological activity against specific targets .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile:

Compound Name Core Structure Key Features Applications/Notes
1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl (AS99410) Diazabicyclo[2.2.1]heptane + ethanone Dual amine sites; chiral centers enhance stereoselectivity. Used in asymmetric synthesis; HCl salt improves solubility.
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (AS57368) Bicyclo[2.2.1]heptane + ester Ester group introduces polarity; methyl ester aids in prodrug design. Intermediate for bioactive molecules; carboxylate enhances metabolic stability.
(Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile Quinuclidine + indole + benzonitrile Extended conjugation via Z-configuration; indole moiety enables π-π interactions. Investigated for photophysical properties; potential in catalysis or bioimaging.
6-(2-Azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde Bicyclo[2.2.1]heptane + pyridine Aldehyde group provides a reactive site for further functionalization. Building block for Schiff base ligands or metal-organic frameworks.

Functional and Reactivity Comparisons

  • Electronic Effects : The benzonitrile group in the target compound exhibits strong electron-withdrawing behavior, which contrasts with the electron-donating ester group in AS57368 or the neutral aldehyde in . This affects binding affinity in receptor-ligand interactions .
  • Steric Constraints : The bicyclo[2.2.1]heptane system imposes rigidity, but the diazabicyclo variant (AS99410) introduces additional hydrogen-bonding sites, enhancing catalytic activity in asymmetric reactions .
  • Synthetic Accessibility : The target compound is synthesized via phase-transfer catalysis (similar to ), whereas AS57368 and AS99410 require enantioselective routes, increasing their production costs .

Key Research Insights

  • Synthetic Utility : The phase-transfer catalytic method used for the target compound (similar to ) achieves yields >75%, outperforming traditional methods for bicyclic amines .
  • Stability : Crystallinity tests (per 〈695〉) confirm the target compound’s stability, critical for formulation .

Commercial Availability and Pricing

Compound Supplier Price (50 mg) Stock Status
4-{2-Azabicyclo[...]benzonitrile CymitQuimica €532.00 In Stock
AS99410 Not specified €174.00 (100 mg) In Stock
AS57368 Not specified €295.00 (250 mg) In Stock

Biological Activity

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine system, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile can be represented as follows:

  • Molecular Formula : C_{12}H_{14}N_{2}
  • Molecular Weight : 198.25 g/mol
  • CAS Number : Not specified in the sources.

The compound features a 3-methylbenzonitrile moiety attached to a bicyclic amine, which may influence its interaction with biological systems.

The biological activity of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Compounds with similar structures have been studied for their effects on:

  • Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors.
  • Enzyme Inhibition : Possible inhibition of acetylcholinesterase, which is critical in neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Neuroprotective Effects : Research indicates that bicyclic amines can exhibit neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antidepressant Activity : Compounds structurally related to 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile have shown promise as antidepressants in preclinical studies by enhancing serotonergic activity .
  • Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, suggesting that this class of compounds may be useful in pain management .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

StudyCompoundFindings
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoic acidDemonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's disease treatment.
3-amino-4-{2-azabicyclo[2.2.1]heptan-2-yl}Showed antidepressant-like effects in rodent models, indicating modulation of serotonin pathways.
4-{2-Azabicyclo[2.2.1]heptan-4-yl}carbamateExhibited anti-inflammatory properties, contributing to pain relief mechanisms in preclinical trials.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile:

  • Substituents on the Aromatic Ring : Variations in substituents can significantly affect receptor binding affinity and selectivity.
  • Bicyclic Amine Configuration : The stereochemistry of the bicyclic system plays a vital role in determining pharmacological effects.

Q & A

Q. What are the established synthetic routes for 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between bicyclic carboxylic acids and substituted arylpiperazines or aryl amines. For example, analogous compounds (e.g., 3.9, (±)-endo-exo-3.10) were prepared using general procedure A, involving activation of the bicyclo[2.2.1]heptane-2-carboxylic acid with coupling agents (e.g., HATU, EDCI) followed by reaction with arylpiperazines. Yields ranged from 40–63%, with purity >97% confirmed by HPLC. Optimization strategies include:

  • Temperature control : Reactions performed at 0–25°C to minimize side reactions.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization for solid products.
  • Catalyst screening : Use of DMAP to enhance coupling efficiency .

Q. How is the structural identity of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile validated experimentally?

Methodological Answer: Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm bicyclic scaffold integration (e.g., characteristic shifts for azabicyclo[2.2.1]heptane protons at δ 1.5–3.0 ppm) and benzonitrile substituents (δ ~7.5 ppm for aromatic protons).
  • LC-MS : Molecular ion peaks ([M+H]+^+) validate molecular weight (e.g., 3.9: observed m/z 297.2 vs. calculated 296.3).
  • HPLC : Purity >97% with retention times consistent with nonpolar bicyclic cores .

Advanced Research Questions

Q. What computational strategies are recommended for studying the conformational dynamics of the 2-azabicyclo[2.2.1]heptane scaffold in this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to analyze ring puckering and substituent orientation. The bicyclo[2.2.1]heptane system exhibits restricted flexibility, making it ideal for docking studies.
  • Density Functional Theory (DFT) : Calculate energy minima for endo/exo configurations (e.g., (±)-endo-exo-3.10 showed distinct NMR shifts for endo vs. exo isomers).
  • InChI Key : Reference standardized identifiers (e.g., GYLMCBOAXJVARF-NTSWFWBYSA-N for related azabicyclo compounds) to cross-validate computational results .

Q. How can researchers resolve contradictory bioactivity data observed in SAR studies of azabicyclo-based compounds?

Methodological Answer: Contradictions may arise from:

  • Stereochemical variability : Separate enantiomers via chiral HPLC (e.g., (±)-endo-exo-3.8) and test individually.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, azabicyclo sulfonamides showed IC50_{50} values ranging from 1–10 µM depending on cell type .
  • Metabolic stability : Perform microsomal stability assays to rule out false negatives due to rapid degradation .

Q. What are the methodological challenges in derivatizing the benzonitrile group for pharmacological studies?

Methodological Answer:

  • Boronation : Use Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) to introduce aryl/heteroaryl groups. Monitor reaction progress via 11^11B NMR .
  • Reductive amination : Convert nitrile to amine using LiAlH4_4, but ensure azabicyclo ring stability under basic conditions.
  • Click chemistry : Functionalize via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted prodrug designs .

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